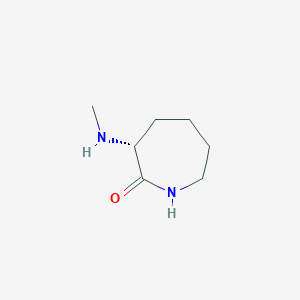
1-(3-Chloroisoxazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloroisoxazol-5-yl)ethanone is a chemical compound that belongs to the isoxazole family, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom at adjacent positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloroisoxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloropropiolic acid with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous solvents and reagents .
化学反应分析
Types of Reactions
1-(3-Chloroisoxazol-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the isoxazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
科学研究应用
1-(3-Chloroisoxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor agonists.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and specialty materials.
作用机制
The mechanism of action of 1-(3-Chloroisoxazol-5-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The molecular targets and pathways involved vary depending on the specific biological context .
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound of the isoxazole family, which shares the same five-membered ring structure.
Thiazole: A similar heterocyclic compound containing sulfur instead of oxygen.
Oxazole: Another related compound with an oxygen atom in the ring but lacking the chlorine substituent.
Uniqueness
1-(3-Chloroisoxazol-5-yl)ethanone is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This chlorine substituent can enhance the compound’s ability to participate in nucleophilic substitution reactions and may also affect its interaction with biological targets .
属性
分子式 |
C5H4ClNO2 |
|---|---|
分子量 |
145.54 g/mol |
IUPAC 名称 |
1-(3-chloro-1,2-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C5H4ClNO2/c1-3(8)4-2-5(6)7-9-4/h2H,1H3 |
InChI 键 |
HWSFCNIVSUSBTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=NO1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



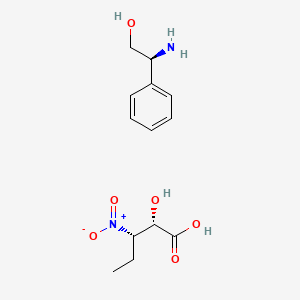
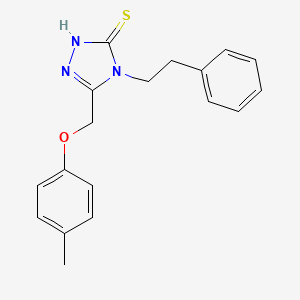
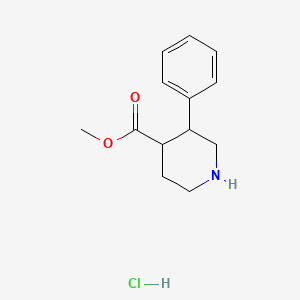
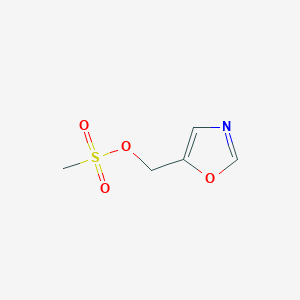

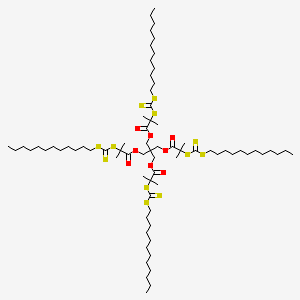
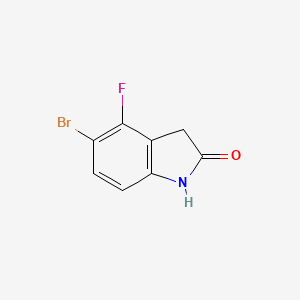
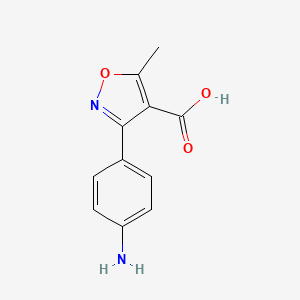
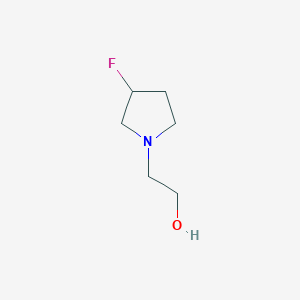
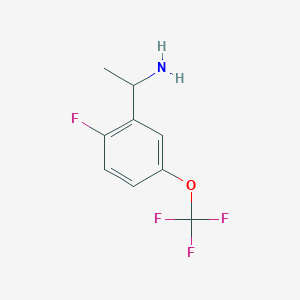
![1-Oxa-8-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B11765547.png)
